1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S.ClH/c1-29-21-10-8-20(9-11-21)22-18-30-23(25-22)17-26-13-15-27(16-14-26)24(28)12-7-19-5-3-2-4-6-19;/h2-6,8-11,18H,7,12-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIYWYMXHPVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.
Biochemical Pathways
It is known that thiazole derivatives can have diverse effects on various biochemical pathways, potentially influencing processes such as inflammation, microbial growth, viral replication, and tumor growth.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a combination of a thiazole moiety, piperazine ring, and methoxy-substituted phenyl groups, suggesting diverse biological activities. The molecular formula is with a molecular weight of approximately 381.9 g/mol.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that may influence its biological activity:
| Feature | Description |
|---|---|
| Thiazole Group | Implicated in various biological interactions |
| Piperazine Ring | Known for its role in modulating neurotransmitter receptors |
| Methoxy Group | Enhances lipophilicity and bioavailability |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of ion channels. Notably, it has shown interactions with KCNQ1 potassium channels, which are crucial for cardiac action potentials.
The compound's mechanism of action involves the enhancement of ion currents through KCNQ1 channels, as demonstrated in electrophysiological studies. Dose-response experiments have illustrated its efficacy in activating these channels, suggesting potential therapeutic applications in treating cardiac arrhythmias.
Pharmacological Studies
Research has focused on the pharmacological effects of this compound through various assays:
- Electrophysiological Assays : These studies have shown that the compound significantly enhances ion currents in KCNQ1 channels, indicating its potential as an antiarrhythmic agent.
- Metabolic Stability Assays : Investigations into the pharmacokinetic properties revealed that modifications to the methoxy and thiazole groups could significantly influence the compound’s stability and efficacy.
Comparative Analysis with Related Compounds
The unique structural features of this compound can be compared with other piperazine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-[4-(trifluoromethyl)phenyl]piperazin-1-yl]thiazole | Contains trifluoromethyl group | Enhanced lipophilicity |
| 4-(piperidin-1-yl)-thiazole derivatives | Piperidine instead of piperazine | Varying biological activities |
| 2-(cyclopropylamino)-quinoxaline derivatives | Quinoxaline core structure | Different ion channel selectivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anti-inflammatory Activity : Research on thiazole derivatives has highlighted their anti-inflammatory properties, which may extend to this compound due to shared structural characteristics .
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:
Key Observations:
Structural Flexibility vs.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and ’s benzothiazole derivative may enhance electron-donating properties, improving interactions with hydrophobic pockets in enzymes or receptors. Fluorophenyl substituents (e.g., ) introduce electron-withdrawing effects, altering binding kinetics.
Pharmacological Potential: Pyrazoline derivatives (e.g., ) exhibit antitumor and antidepressant activities, suggesting the target compound’s pyrazoline-like features (via the propan-1-one moiety) could confer similar properties. Triazole-containing analogs () lack reported bioactivity but highlight the role of heterocyclic diversity in drug design.
Crystallographic Insights :
- The isostructural thiazole derivatives in crystallize in triclinic symmetry with two independent molecules per unit cell, a feature that may influence packing efficiency and stability. The target compound’s hydrochloride salt likely adopts a distinct crystalline lattice due to ionic interactions.
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core via nucleophilic substitution. Key steps include:
- Piperazine Ring Substitution: Reacting 4-(4-methoxyphenyl)thiazole-2-methyl chloride with piperazine under anhydrous conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) to introduce the thiazole moiety .
- Ketone Formation: Coupling the substituted piperazine with 3-phenylpropanoyl chloride via a Friedel-Crafts acylation, requiring Lewis acid catalysts like AlCl₃ .
- Salt Formation: Final protonation with HCl in ethanol yields the hydrochloride salt .
Optimization: Use design of experiments (DoE) to minimize trial-and-error. For example, factorial design can optimize solvent polarity, temperature, and stoichiometry while monitoring purity via HPLC (>98%) .
Q. How is structural purity validated, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons as multiplets δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times are compared against reference standards .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (theoretical: ~461.9 g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- In Vitro Binding Assays: Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., ³H-spiperone for 5-HT₂A) .
- Cyclooxygenase (COX) Inhibition: Evaluate anti-inflammatory potential via fluorometric COX-1/COX-2 assays, comparing IC₅₀ values to indomethacin .
Advanced Research Questions
Q. How can computational chemistry guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on optimizing the thiazole-piperazine scaffold for hydrogen bonding and hydrophobic contacts .
- ADMET Prediction: Tools like SwissADME predict bioavailability (e.g., logP < 3 for blood-brain barrier penetration) and metabolic stability (CYP450 isoform interactions) .
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (-OCH₃) groups on the thiazole. Compare IC₅₀ values in COX inhibition assays .
- Crystallographic Analysis: Solve single-crystal X-ray structures to correlate substituent orientation (e.g., dihedral angles between thiazole and piperazine) with binding affinity .
Q. How can contradictory data in receptor binding studies be resolved?
Methodological Answer: Contradictions (e.g., varying Ki values across studies) may arise from:
- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and membrane preparation methods (e.g., CHO vs. HEK293 cells expressing receptors) .
- Allosteric Modulation: Perform Schild analysis to distinguish competitive vs. allosteric binding mechanisms .
Q. What strategies mitigate low solubility of the hydrochloride salt in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400 or DMSO (≤5% v/v) in PBS to enhance solubility without denaturing proteins in cell-based assays .
- Salt Screening: Test alternative counterions (e.g., citrate, maleate) via pH-solubility profiling .
Q. How can reaction scalability be improved while maintaining enantiomeric purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
